molecular formula C6H12ClNO2 B1456630 Methyl 2-(1-aminocyclopropyl)acetate hydrochloride CAS No. 1040233-31-5

Methyl 2-(1-aminocyclopropyl)acetate hydrochloride

Cat. No. B1456630
M. Wt: 165.62 g/mol
InChI Key: PMJSYRNIYIVBCH-UHFFFAOYSA-N
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Description

“Methyl 2-(1-aminocyclopropyl)acetate hydrochloride” is a chemical compound with the CAS Number: 1040233-31-5 . It is also known as “methyl 2-[1-(methylamino)cyclopropyl]acetate hydrochloride” and has a molecular weight of 165.62 . It is a derivative of Glycine .


Molecular Structure Analysis

The molecular formula of “Methyl 2-(1-aminocyclopropyl)acetate hydrochloride” is C6H12ClNO2 . The InChI code is 1S/C6H11NO2.ClH/c1-9-5(8)4-6(7)2-3-6;/h2-4,7H2,1H3;1H .


Physical And Chemical Properties Analysis

“Methyl 2-(1-aminocyclopropyl)acetate hydrochloride” is a powder that is stored at a temperature of 4°C . It has a molecular weight of 165.62 and a density of 1.147g/cm3 . Unfortunately, no data is available for its boiling point .

Scientific Research Applications

Neuropharmacology and Antidepressant Effects

Research has explored the neuropharmacological applications of compounds structurally related to Methyl 2-(1-aminocyclopropyl)acetate hydrochloride, focusing on their potential as therapeutic agents. For instance, compounds acting on the N-methyl-D-aspartate (NMDA) receptor complex, like 1-aminocyclopropanecarboxylic acid, have been investigated for their anxiolytic properties, suggesting a new class of anxiolytic agents distinct from benzodiazepines (Trullás, Jackson, & Skolnick, 1989). Additionally, ketamine, another NMDA receptor antagonist, has shown antidepressant effects in patients with depression, indicating a potential role for NMDA receptor-modulating drugs in treating depression (Berman et al., 2000).

Cancer Therapy and Chemotherapy Efficacy

In the field of oncology, research has explored the efficacy of combination chemotherapy regimens involving compounds with similar pharmacological profiles to Methyl 2-(1-aminocyclopropyl)acetate hydrochloride. For example, a Phase II study of Nimustine Hydrochloride, Cisplatin, and Etoposide for malignant gliomas highlighted the therapeutic potential of these combinations, with some patients benefiting from long-term survival (Beppu et al., 2000).

Environmental Toxicology and DNA Methylation

The impact of environmental pollutants on DNA methylation patterns has also been investigated, providing insight into the epigenetic effects of chemical exposure. Studies have found that persistent organic pollutants (POPs) are inversely correlated with global DNA methylation levels in human populations, suggesting that environmental exposure to these chemicals could affect chromosomal stability and gene expression (Rusiecki et al., 2008).

Neuroprotection and Stroke

The neuroprotective properties of NMDA antagonists have been assessed in the context of acute stroke, with studies examining the safety, tolerability, and pharmacokinetics of compounds like dextrorphan hydrochloride. These investigations contribute to our understanding of how NMDA receptor antagonism could be leveraged to protect brain tissue following stroke, highlighting the potential therapeutic benefits of such compounds (Albers et al., 1995).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 2-(1-aminocyclopropyl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-9-5(8)4-6(7)2-3-6;/h2-4,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJSYRNIYIVBCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90722188
Record name Methyl (1-aminocyclopropyl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90722188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(1-aminocyclopropyl)acetate hydrochloride

CAS RN

1040233-31-5
Record name Methyl (1-aminocyclopropyl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90722188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(1-aminocyclopropyl)acetate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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